Bis(hydroxymethyl)maleic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(hydroxymethyl)furan-2,5-dione is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two hydroxymethyl groups at the 3 and 4 positions and a dione group at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Bis(hydroxymethyl)furan-2,5-dione can be synthesized through several methods. One common approach involves the reduction of dimethyl 3,4-furandicarboxylate. This reduction can be catalyzed by various catalysts such as nickel, copper chromite, platinum oxide, cobalt oxide, or molybdenum oxide under high temperatures and high hydrogen pressure . Another method involves the use of sodium amalgam as a reducing agent .
Industrial Production Methods
In an industrial setting, the production of 3,4-bis(hydroxymethyl)furan-2,5-dione typically involves the catalytic hydrogenation of dimethyl 3,4-furandicarboxylate. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(hydroxymethyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The dione group can be reduced to form hydroxyl groups.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are hydroxyl derivatives.
Substitution: The major products are ethers or esters, depending on the substituent used.
Scientific Research Applications
3,4-Bis(hydroxymethyl)furan-2,5-dione has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of bio-based polymers and copolymers.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of biodegradable plastics and other sustainable materials.
Mechanism of Action
The mechanism of action of 3,4-bis(hydroxymethyl)furan-2,5-dione involves its ability to undergo various chemical transformations. The hydroxymethyl groups and the dione moiety can participate in different reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(hydroxymethyl)furan: Another furan derivative with hydroxymethyl groups at the 2 and 5 positions.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group and an aldehyde group.
2,5-Furandicarboxylic Acid: A furan derivative with carboxylic acid groups at the 2 and 5 positions.
Uniqueness
Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of bio-based materials and other compounds .
Properties
Molecular Formula |
C6H6O5 |
---|---|
Molecular Weight |
158.11 g/mol |
IUPAC Name |
3,4-bis(hydroxymethyl)furan-2,5-dione |
InChI |
InChI=1S/C6H6O5/c7-1-3-4(2-8)6(10)11-5(3)9/h7-8H,1-2H2 |
InChI Key |
ZZYCDYRTIFFTPI-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=O)OC1=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.